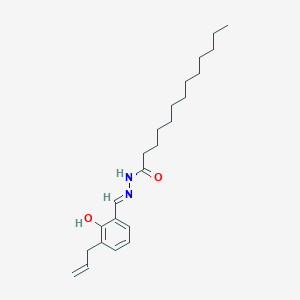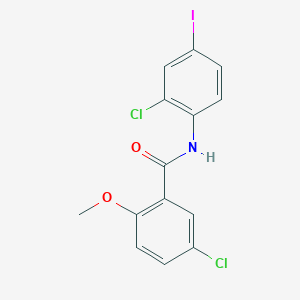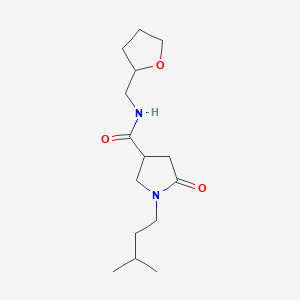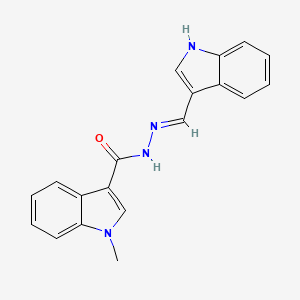![molecular formula C19H15BrN2O2 B6010008 N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010008.png)
N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as BBR 3464, is a novel anticancer drug that has shown promising results in preclinical studies. It belongs to the class of DNA-targeting agents and has a unique mechanism of action that distinguishes it from other chemotherapeutic drugs.
Mécanisme D'action
N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 targets DNA by binding to the minor groove of the double helix. It forms covalent adducts with DNA, leading to the formation of interstrand crosslinks (ICLs). ICLs are highly toxic to cells and can cause DNA damage that leads to cell death. This compound 3464 has a unique ability to form ICLs in both the nuclear and mitochondrial DNA, which may contribute to its potent anticancer activity.
Biochemical and Physiological Effects
This compound 3464 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits DNA replication and transcription, leading to cell cycle arrest. In addition, this compound 3464 has been shown to induce DNA damage response pathways, leading to the activation of cell death pathways. This compound 3464 has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 is its potent anticancer activity against a wide range of cancer types. It also has a unique mechanism of action that distinguishes it from other chemotherapeutic drugs. However, this compound 3464 is a complex molecule that requires a multi-step synthesis process, which may limit its availability for lab experiments. In addition, this compound 3464 has been shown to have some toxicity to normal cells, which may limit its clinical use.
Orientations Futures
For N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 research include the development of more efficient synthesis methods to increase its availability for lab experiments and clinical trials. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound 3464. Other future directions include the investigation of this compound 3464 in combination with other chemotherapeutic drugs and the development of biomarkers to predict response to this compound 3464. Finally, the development of this compound 3464 derivatives with improved pharmacological properties may lead to the development of more effective anticancer drugs.
Méthodes De Synthèse
N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 is a complex molecule that requires a multi-step synthesis process. The initial step involves the synthesis of 8-bromo-6-hydroxyquinoline, which is then converted to 8-bromo-6-chloroquinoline. The next step involves the reaction of 8-bromo-6-chloroquinoline with N-benzyl-2-chloroacetamide to form N-benzyl-8-bromo-6-chloro-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. This intermediate is then oxidized to form this compound 3464.
Applications De Recherche Scientifique
N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 3464 has been extensively studied in preclinical models of cancer, including breast, ovarian, and lung cancer. It has shown potent activity against cancer cells that are resistant to other chemotherapeutic drugs. This compound 3464 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. In addition, this compound 3464 has been shown to enhance the efficacy of radiation therapy and other chemotherapeutic drugs when used in combination.
Propriétés
IUPAC Name |
N-benzyl-6-bromo-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-14-8-13-6-7-22-11-16(18(23)15(9-14)17(13)22)19(24)21-10-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOLKUYLHHOODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=CC(=CC1=C32)Br)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6009926.png)
![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)
![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
![5-(cyclohexylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6009944.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)

![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)

![4-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6009998.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)
![4-isobutyl-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B6010022.png)

